2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetaldehyde with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol
- 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(1H-pyrrol-2-YL)ethan-1-amine stands out due to its amine functional group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C6H7F3N2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,11H,10H2 |
InChI Key |
CKAFTWICCFIDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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